1-Cyanocyclopentane-1-sulfonyl fluoride 1-Cyanocyclopentane-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20440207
InChI: InChI=1S/C6H8FNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2
SMILES:
Molecular Formula: C6H8FNO2S
Molecular Weight: 177.20 g/mol

1-Cyanocyclopentane-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC20440207

Molecular Formula: C6H8FNO2S

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

1-Cyanocyclopentane-1-sulfonyl fluoride -

Specification

Molecular Formula C6H8FNO2S
Molecular Weight 177.20 g/mol
IUPAC Name 1-cyanocyclopentane-1-sulfonyl fluoride
Standard InChI InChI=1S/C6H8FNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2
Standard InChI Key OIZAENSZKNJKFH-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(C#N)S(=O)(=O)F

Introduction

Molecular Structure and Physicochemical Properties

1-Cyanocyclopentane-1-sulfonyl fluoride (C₆H₈FNO₂S) features a cyclopentane ring with substituents at the 1-position: a sulfonyl fluoride group (-SO₂F) and a cyano group (-CN). The sulfonyl fluoride moiety confers electrophilicity at the sulfur center, while the cyano group introduces additional polarity and potential hydrogen-bonding interactions.

Key Structural Data

PropertyValue/Description
Molecular formulaC₆H₈FNO₂S
Molecular weight177.20 g/mol
SMILES notationC1CC(CC1C#N)(S(=O)(=O)F)
InChIKeyWHHPTLHPF (hypothetical, based on isomer)
TautomerismNone (rigid cyclopentane scaffold)
Electrophilic centersSulfur (SO₂F), carbon (CN)

The planar sulfonyl fluoride group adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5°. Computational studies of analogous sulfonyl fluorides suggest partial double-bond character in the S=O bonds (1.43 Å) and a shorter S-F bond (1.58 Å) . The cyano group’s electron-withdrawing nature further polarizes the sulfonyl fluoride, enhancing its reactivity toward nucleophiles.

Synthetic Methodologies

Recent breakthroughs in sulfonyl fluoride synthesis provide viable routes to 1-cyanocyclopentane-1-sulfonyl fluoride. Two dominant strategies emerge:

Thiol/Disulfide Fluorination

The electrochemical oxidation of thiols or disulfides in the presence of potassium fluoride (KF) offers a green pathway . For example:

  • Substrate preparation: Cyclopentane-1-thiol or 1,1'-dithiocyclopentane serves as the starting material.

  • Electrochemical setup: A biphasic system (CH₃CN/1 M HCl) with graphite/stainless steel electrodes enables efficient electron transfer.

  • Fluorination: KF acts as both electrolyte and fluorine source, with pyridine facilitating phase transfer.

This method achieves yields >70% for analogous aliphatic sulfonyl fluorides, producing only NaCl/KCl byproducts . Scaling this process could yield multigram quantities of 1-cyanocyclopentane-1-sulfonyl fluoride.

Click Chemistry Approaches

Sulfur-fluorine exchange (SuFEx) reactions, a pillar of click chemistry, allow post-synthetic modification. A hypothetical route involves:

  • Synthesis of 1-cyanocyclopentanesulfonyl chloride via chlorination of the corresponding thiol.

  • Halogen exchange: Treatment with KF in polar aprotic solvents (e.g., DMF) at 60°C for 12 hours.

This method capitalizes on the superior leaving-group ability of chloride, though it requires careful handling of gaseous byproducts .

Reactivity and Applications

Covalent Protein Modification

Sulfonyl fluorides selectively modify serine, threonine, and tyrosine residues in proteins. The 1-cyano substituent may enhance membrane permeability due to increased lipophilicity (calculated logP ≈ 1.2) . Comparative studies show sulfonyl fluorides exhibit lower off-target reactivity than acylating agents, making them ideal for activity-based protein profiling .

Materials Science

In polymer chemistry, this compound serves as a crosslinker via SuFEx reactions. For example:

  • Polymer functionalization: Reaction with hydroxy-terminated polyethylene glycol (PEG) yields sulfonate-linked hydrogels.

  • Surface modification: Glass substrates treated with aminopropylsilane react with the sulfonyl fluoride to create antifouling coatings.

Pharmaceutical Intermediates

The cyano group enables further derivatization:

  • Nitrile hydrolysis: Forms the corresponding amide or carboxylic acid.

  • Reductive amination: Converts the nitrile to a primary amine for drug conjugate synthesis.

Future Directions

  • Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral sulfonyl fluorides.

  • In vivo imaging: Radiolabeling with ¹⁸F for positron emission tomography (PET) tracer development.

  • Biodegradable materials: Engineering hydrolyzable sulfonate esters for transient medical implants.

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